molecular formula C3H4BrN3O2S B2627885 5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole CAS No. 312512-38-2

5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole

Cat. No.: B2627885
CAS No.: 312512-38-2
M. Wt: 226.05
InChI Key: SKMPKUZJIVVSEJ-UHFFFAOYSA-N
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Description

5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4BrN3O2S and its molecular weight is 226.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on synthesizing new groups of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, highlighting their cytotoxic and antimicrobial activities. Some derivatives exhibited promising biological activity, demonstrating the potential of such compounds in therapeutic applications (Sumangala et al., 2012).

Chemical Reactions and Derivatives

  • Research into the dioxothietanylation of heterocycles, including the synthesis of 3,5-substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles, has been reported. This work showcases the versatility of triazole derivatives in chemical synthesis, with implications for the development of novel compounds with potential utility in various scientific and industrial applications (Klen et al., 2013).

Surface Activity and Antimicrobial Properties

  • A study on the synthesis of 1,2,4-triazole derivatives explored their antimicrobial activity and surface activity. This research underscores the multifunctional nature of triazole derivatives, highlighting their potential in creating bioactive materials with surface-active properties (El-Sayed, 2006).

Electron-Releasing and Attracting Properties

  • Investigations into the electron-releasing power of a singly bound and the electron-attracting power of a doubly bound nitrogen atom within the same five-membered ring have provided insights into the chemical behavior of triazole derivatives. Such studies contribute to a deeper understanding of the electronic properties of these compounds, which is crucial for designing molecules with specific reactivities and functionalities (Barlin, 1967).

Novel Synthesis Methods

  • Research has also focused on novel synthesis methods for dihydro-1,2,4-triazoles, using key intermediates such as 1,4-diacetyl-3-methylsulfonyl-4,5-dihydro-1H-1,2,4-triazoles. These studies highlight innovative approaches to synthesizing structurally complex triazole derivatives, potentially opening new pathways for the development of pharmacologically active compounds (Toyooka & Kubota, 1988).

Properties

IUPAC Name

3-bromo-5-methylsulfonyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMPKUZJIVVSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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